molecular formula C34H52Cl2N4O3 B1262474 Pilsicainide hydrochloride hydrate

Pilsicainide hydrochloride hydrate

Cat. No.: B1262474
M. Wt: 635.7 g/mol
InChI Key: BZVJYJOFEKSVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Development as an Antiarrhythmic Agent

Pilsicainide (B1217144) was developed in Japan by Suntory Holdings Limited and was first released in 1991. wikipedia.orgnih.gov It is marketed in Japan under the trade name Sunrhythm. wikipedia.orgontosight.ai The development of pilsicainide was aimed at creating an effective agent for treating cardiac arrhythmias, particularly supraventricular and ventricular tachycardias. nih.gov Early clinical studies focused on establishing its electrophysiologic and hemodynamic effects, demonstrating its efficacy in suppressing supraventricular tachycardia after a single oral dose. nih.gov

Pharmacological Classification within Antiarrhythmic Agents

Pilsicainide is classified as a Class Ic antiarrhythmic agent according to the Vaughan Williams classification system. patsnap.comnih.govnih.govnih.gov This classification is based on its primary mechanism of action, which is the potent blockade of fast inward sodium channels (Na+ channels) in cardiac myocytes. patsnap.comwikipedia.orgpatsnap.com As a "pure" sodium channel blocker, it exhibits minimal effects on other cardiac ion channels, such as potassium and calcium channels, at therapeutic concentrations. wikipedia.orgnih.govjst.go.jp

The defining characteristic of Class Ic agents is their pronounced depression of the rate of depolarization (Phase 0) of the cardiac action potential, with little to no effect on the action potential duration. wikipedia.orgcvpharmacology.comderangedphysiology.com Pilsicainide's effects are characterized by a slow onset and offset of sodium channel blockade, contributing to its potent blocking activity. wikipedia.org This use-dependent blockade means its effects are more pronounced at higher heart rates. patsnap.com

Contemporary Research Landscape and Scholarly Focus

Current academic research on pilsicainide hydrochloride hydrate (B1144303) continues to explore its electrophysiological properties and clinical applications. A significant area of investigation is its effect on atrial fibrillation (AF), particularly AF originating from the pulmonary veins. nih.govnih.gov Studies have shown that pilsicainide can terminate AF by inducing a conduction block at the pulmonary vein-left atrial junction, a mechanism referred to as "pharmacological pulmonary vein isolation". nih.govnih.gov

Researchers are also investigating the comparative efficacy of pilsicainide against other antiarrhythmic drugs and in different clinical scenarios, such as in patients with electrically remodeled atria due to chronic atrial fibrillation. nih.govnih.gov Furthermore, its use in hybrid therapy, combining pharmacological action with procedures like radiofrequency catheter ablation, is an active area of study. nih.govmedpath.com The molecular determinants of its state-dependent block of voltage-gated sodium channels also remain a subject of interest in pharmacological research. jst.go.jp

Chemical and Physical Properties

PropertyValue
IUPAC NameN-(2,6-dimethylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide hydrochloride hydrate
Molecular FormulaC17H24N2O · HCl · H2O
Molar Mass328.86 g/mol
CAS Number88069-67-4 (pilsicainide)

Key Research Findings on Electrophysiological Effects

ParameterEffect of PilsicainideResearch ContextCitation
Atrial Effective Refractory Period (ERP) IncreasedMore significant than its effect on conduction velocity, leading to an increased wavelength. wikipedia.orgnih.gov
Intra-atrial Conduction Velocity DecreasedA potent depressant effect on intra-atrial conduction. nih.govnih.govmedpath.com
Sinoatrial Conduction Time ProlongedObserved after a single oral administration. nih.gov
AH and HV Intervals ProlongedObserved after a single oral administration. nih.gov
Action Potential Duration (APD) No significant effect at therapeutic rangesMay be slightly shortened at higher concentrations. wikipedia.orgjst.go.jp
Sodium Channel Blockade Potent, use-dependent, and slow kineticsBinds with greater affinity to the inactivated state of the sodium channel. patsnap.comwikipedia.org
Pulmonary Vein Conduction Can induce conduction blockA key mechanism for terminating atrial fibrillation originating from the pulmonary veins. nih.govnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H52Cl2N4O3

Molecular Weight

635.7 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrate;dihydrochloride

InChI

InChI=1S/2C17H24N2O.2ClH.H2O/c2*1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17;;;/h2*3,6-7H,4-5,8-12H2,1-2H3,(H,18,20);2*1H;1H2

InChI Key

BZVJYJOFEKSVLE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.O.Cl.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.O.Cl.Cl

Origin of Product

United States

Mechanistic Electrophysiology of Pilsicainide Hydrochloride Hydrate

Sodium Channel Blockade Modalities

Selective Inhibition of Cardiac Voltage-Gated Sodium Channels

Pilsicainide (B1217144) is recognized as a "pure" sodium channel blocker, distinguishing it from other class Ic agents that may also affect other ion channels. nih.govresearchgate.net It specifically targets the fast inward sodium current (INa) mediated by the Nav1.5 sodium channel subtype, which is predominantly expressed in the heart. researchgate.netwikipedia.org This selective blockade of sodium channels is the cornerstone of its antiarrhythmic properties. researchgate.net By inhibiting the influx of sodium ions during Phase 0 of the cardiac action potential, pilsicainide effectively slows the rapid depolarization of cardiac myocytes. patsnap.comwikipedia.org This action is achieved without significant effects on potassium channels, calcium channels, or adrenergic receptors. nih.govresearchgate.net

State-Dependent Binding and the Modulated Receptor Hypothesis

The interaction of pilsicainide with sodium channels is governed by the state of the channel, a concept explained by the modulated receptor hypothesis. wikipedia.orgnih.gov This hypothesis posits that the drug's affinity for the sodium channel receptor changes depending on whether the channel is in the resting, open, or inactivated state. nih.gov Pilsicainide demonstrates a higher affinity for the open and inactivated states of the sodium channel compared to the resting state. patsnap.compatsnap.comwikipedia.org This preferential binding means that the drug is more effective in tissues that are frequently depolarizing, such as during tachyarrhythmias, as a greater proportion of sodium channels are in the open and inactivated states. patsnap.compatsnap.com

Research has quantified the state-dependent affinity of pilsicainide, showing a significant difference between its affinity for the resting state (KR) and the inactivated state (KI). nih.govvulcanchem.com

State-Dependent Affinity of Pilsicainide for Sodium Channels at Different pH Levels. vulcanchem.com
ParameterValue at pH 7.4Value at pH 8.2
pKa10.18 ± 0.0110.18 ± 0.01
Log P2.12 ± 0.012.12 ± 0.01
Log D-0.660.14
Ionization (mol%)99.898.9
KR (μM)30001500
KI (μM)15024

The high KR value indicates a low affinity for resting channels, while the much lower KI value signifies a higher affinity for inactivated channels. vulcanchem.com This state-dependent binding is a key feature of its mechanism, allowing for targeted action on arrhythmic tissues.

Characterization of Use-Dependent Block Characteristics

A direct consequence of its state-dependent binding is the "use-dependent" or "rate-dependent" block exhibited by pilsicainide. patsnap.comnih.gov This means that the extent of sodium channel blockade increases with higher heart rates. patsnap.com During rapid heart rates, the sodium channels cycle more frequently between the open and inactivated states, providing more opportunities for pilsicainide to bind and exert its blocking effect. patsnap.compatsnap.com This property makes pilsicainide particularly effective in suppressing tachyarrhythmias. patsnap.com The onset of the block is rapid, and the recovery from the block is slow, contributing to its potent blocking activity. wikipedia.orgnih.gov Studies have shown that the combination of ischemia and pilsicainide can lead to a greater rate-dependent prolongation of the QRS duration, indicating enhanced use-dependent block under ischemic conditions. nih.gov

Impact on Cardiac Action Potentials

The blockade of sodium channels by pilsicainide has a direct and significant impact on the characteristics of the cardiac action potential.

Modulation of Depolarization Rate and Action Potential Amplitude

By inhibiting the fast sodium current, pilsicainide decreases the maximum rate of depolarization (Vmax or dV/dt) of the cardiac action potential. patsnap.comnih.govmedchemexpress.com This slowing of the upstroke of the action potential is a hallmark of class I antiarrhythmic drugs. patsnap.com Consequently, the action potential amplitude is also reduced. wikipedia.orgnih.gov In studies on atrial myocytes from thyrotoxic rats, pilsicainide significantly decreased both the action potential amplitude and the maximal rate of rise. nih.gov However, at therapeutic concentrations, pilsicainide has minimal effect on the action potential duration. nih.gov

Influence on Conduction Velocity in Cardiac Myocardium

The reduction in the rate of depolarization directly translates to a decrease in conduction velocity throughout the cardiac myocardium, including the atria, ventricles, and the His-Purkinje system. patsnap.comresearchgate.netnih.gov This slowing of impulse propagation is a key mechanism by which pilsicainide terminates and prevents reentrant arrhythmias. patsnap.com In a study on isolated guinea pig pulmonary vein and left atrium preparations, 10 µM of pilsicainide was shown to decrease the conduction velocity in both tissues. nih.gov The effect on the pulmonary vein was noted to be relatively greater than on the left atrium. nih.gov

Effect of Pilsicainide (10 μM) on Conduction Velocity and Vmax in Guinea Pig Myocardium. researchgate.net
TissueParameterControlPilsicainide (10 μM)% Change
Pulmonary VeinConduction Velocity (cm/s)Data not availableSignificantly decreasedData not available
Vmax (V/s)Data not availableSignificantly decreasedData not available
Left AtriumConduction Velocity (cm/s)Data not availableSignificantly decreasedData not available
Vmax (V/s)Data not availableSignificantly decreasedData not available

This comprehensive modulation of cardiac electrophysiology, characterized by selective, state-dependent, and use-dependent sodium channel blockade, underlies the clinical efficacy of pilsicainide hydrochloride hydrate (B1144303) in the management of cardiac arrhythmias.

Electrophysiological Effects on Intracardiac Conduction and Refractory Periods

Pilsicainide hydrochloride hydrate significantly modifies the electrophysiological properties of the heart by depressing conduction and prolonging refractoriness in various cardiac tissues.

Intracardiac Conduction: As a potent sodium channel blocker, pilsicainide markedly slows conduction velocity in atrial and ventricular muscle as well as the His-Purkinje system. nih.govpatsnap.com In clinical electrophysiology studies, this is observed as a prolongation of the AH (atrial-to-His) and HV (His-to-ventricle) intervals. patsnap.com This slowing of conduction is a key mechanism in preventing re-entrant arrhythmias, which depend on a critical conduction velocity to sustain themselves. nih.gov Studies in guinea pig models have shown that pilsicainide decreases conduction velocity in both the left atrium and the pulmonary vein, with a relatively greater effect observed in the pulmonary vein. nih.gov

Refractory Periods: The effective refractory period (ERP) is the interval during which a new action potential cannot be initiated. ahajournals.org Pilsicainide prolongs the ERP in both atrial and ventricular tissues. patsnap.comnih.gov In patients with paroxysmal atrial fibrillation, pilsicainide has been shown to significantly prolong the ERP of the distal pulmonary vein, the pulmonary vein-left atrium junction, and the left atrium itself. nih.gov Similarly, in canine models, pilsicainide suppressed the shortening of the atrial effective refractory period (AERP) at multiple atrial sites. wikipedia.org However, the effect on the ERP in the pulmonary vein may be less pronounced than its effect on the left atrium. nih.gov Some research suggests that while pilsicainide initially increases the ERP, this effect may diminish in chronically remodeled atria. nih.gov

The combined effect of slowing conduction velocity and prolonging the effective refractory period increases the wavelength of the cardiac impulse (wavelength = conduction velocity × ERP). patsnap.com This action is critical for terminating re-entrant arrhythmias like atrial fibrillation. patsnap.com

Electrophysiological Effects of Pilsicainide on Cardiac Tissue
ParameterEffectAffected Cardiac Tissue/SystemReference
Conduction VelocityDecreased/SlowedAtria, Ventricles, His-Purkinje System, Pulmonary Vein nih.govpatsnap.comnih.gov
AH IntervalProlongedAV Node patsnap.com
HV IntervalProlongedHis-Purkinje System patsnap.com
Effective Refractory Period (ERP)Prolonged/IncreasedAtria, Ventricles, Pulmonary Vein patsnap.comnih.govnih.gov

Specific Ion Channel Interactions and Pharmacological Selectivity

Pilsicainide is distinguished as a "pure" sodium channel blocker, demonstrating high selectivity with minimal interaction with other cardiac ion channels at therapeutic concentrations. wikipedia.orgnih.govnih.gov

Investigations of Potassium Channel Modulation (e.g., IKur, IKr, IK,ACh)

Studies on single rabbit atrial myocytes have shown that pilsicainide, at a therapeutic concentration of 10 µM, does not significantly affect several key potassium currents. nih.gov This includes the delayed rectifier potassium current (IK, which includes the rapid component IKr), the inward rectifying potassium current (IK1), and the acetylcholine-activated potassium current (IK,ACh). nih.gov The ultra-rapid delayed rectifier potassium current (IKur), an atrial-specific channel, is also largely unaffected, with one study noting only a 13% inhibition at a very high concentration of 1,000 µM. researchgate.net This lack of significant potassium channel blockade means pilsicainide does not substantially alter the duration of the action potential, distinguishing it from other antiarrhythmic classes. wikipedia.orgnih.gov

Investigations of Calcium Channel Modulation (e.g., ICaL)

Pilsicainide's effect on the L-type calcium current (ICaL) is minimal. wikipedia.org Research indicates that at a concentration of 10 µM, pilsicainide does not significantly affect ICaL. nih.gov However, at higher, likely supratherapeutic concentrations, some inhibitory effect on ICaL has been observed, though this effect is less pronounced than that seen with the class Ic agent flecainide (B1672765). nih.gov This minimal interaction with calcium channels contributes to its classification as a pure sodium channel blocker.

Adrenergic Receptor Interaction Profiling

Pharmacological studies have demonstrated that this compound exhibits selective sodium channel blockade without meaningful effects on adrenergic receptors. researchgate.net This lack of interaction with the autonomic nervous system's cardiac receptors differentiates it from agents like beta-blockers.

Analysis of Transient Outward Current (Ito) and Other Membrane Currents

The transient outward current (Ito), a potassium current that contributes to early repolarization, is inhibited by pilsicainide only at very high concentrations, with a reported IC₅₀ of approximately 300 µM. nih.gov This is a significantly higher concentration than that required for sodium channel blockade. Furthermore, unlike other class Ic agents, pilsicainide does not alter the inactivation time-course of Ito. nih.gov

Pharmacological Selectivity of Pilsicainide
Ion Channel / ReceptorCurrentEffect of Pilsicainide (at Therapeutic Concentrations)Reference
Sodium ChannelINaPotent Blockade nih.govpatsnap.com
Potassium ChannelsIKr, IK,AChNo significant effect nih.gov
Potassium ChannelIKurMinimal inhibition only at very high concentrations researchgate.net
Potassium ChannelItoInhibition only at very high concentrations (IC₅₀ ~300 µM) nih.gov
Calcium ChannelICaLNo significant effect nih.gov
Adrenergic ReceptorsN/ANo significant effect researchgate.net

Comparative Electrophysiological Analyses with Other Antiarrhythmic Agents

Comparisons with other antiarrhythmic drugs highlight the unique electrophysiological profile of pilsicainide.

Versus Flecainide and Propafenone: Unlike flecainide and propafenone, which are also class Ic agents, pilsicainide does not prolong the atrial action potential duration at therapeutic concentrations. nih.gov In fact, at higher concentrations, it may slightly shorten it. nih.gov Pilsicainide also differs in its effect on Ito, requiring much higher concentrations for inhibition than these other agents. nih.gov In terms of negative inotropic effects, which can be linked to calcium channel blockade, pilsicainide demonstrates a less pronounced effect compared to flecainide. nih.gov

Versus Disopyramide (B23233): In a multicenter trial, a single oral dose of pilsicainide was compared to an intravenous infusion of disopyramide (a class Ia agent) for the termination of atrial fibrillation. researchgate.net

Versus Dofetilide: When pilsicainide is combined with dofetilide, a class III agent that selectively blocks IKr, a synergistic, atrium-selective antiarrhythmic effect is observed. This combination enhances the depression of conduction velocity in atrial tissue more than in ventricular tissue, suggesting a potentially valuable strategy for treating atrial fibrillation.

Pharmacokinetic Research and Disposition Studies of Pilsicainide Hydrochloride Hydrate

Protein Binding Dynamics

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile, as generally only the unbound fraction is available to exert pharmacological effects and to be eliminated.

Pilsicainide (B1217144) has been shown to bind to serum proteins, a process that influences its clearance. The primary proteins involved in this binding are albumin and, most notably, alpha-1-acid glycoprotein (AAG) nih.govresearchgate.net. AAG is an acute-phase reactant protein, meaning its plasma concentration can increase in response to inflammation. Studies have demonstrated a direct relationship between AAG concentrations and the extent of pilsicainide binding nih.gov. In conditions associated with inflammation, such as those indicated by elevated C-reactive protein (CRP) levels, AAG concentrations also rise. This leads to increased protein binding of pilsicainide, which in turn results in decreased clearance of the drug from the body nih.gov. In vitro studies have confirmed that while both albumin and AAG contribute to binding, the influence of the AAG concentration on the binding ratio is particularly significant nih.govresearchgate.net.

Subject GroupPlasma Protein Binding Ratio (%)
Normal Subjects~27%
Patients with Renal Dysfunction~37%

Elimination Pathways and Membrane Transport Mechanisms

The elimination of pilsicainide from the body is predominantly handled by the kidneys, with a significant portion of the drug being excreted in its unchanged form researchgate.net. This process is not passive and involves sophisticated transport systems within the renal tubules.

Pilsicainide is primarily cleared from the body via renal excretion. Following oral administration, a substantial fraction, estimated to be between 75% and 86%, of the pilsicainide dose is excreted in the urine as the unchanged parent drug researchgate.net. This high rate of renal clearance suggests an efficient elimination process. The mechanism involves more than just glomerular filtration; a significant component of its renal excretion is due to active tubular secretion. This active transport process occurs in the proximal tubules of the kidney and is responsible for moving the drug from the blood into the tubular fluid for excretion.

The renal tubular secretion of basic, positively charged drugs (organic cations) like pilsicainide is a well-characterized two-step process involving specific transporters. The first step is the uptake of the drug from the blood into the proximal tubule cells across the basolateral membrane. This process is mediated by Organic Cation Transporters (OCTs), primarily OCT2 in the kidney nih.gov. While direct studies specifically identifying pilsicainide as a substrate for OCT2 are not extensively detailed in available literature, the established pathway for renal secretion of organic cations strongly implies its involvement. The subsequent step of excretion into the urine is handled by other transporters on the apical membrane, creating a cooperative system for efficient drug elimination nih.gov. The interaction of pilsicainide with inhibitors of this system, such as cimetidine, which is known to inhibit OCT2, further supports the role of this transporter family in the disposition of pilsicainide nih.govnih.gov.

Following uptake into the renal proximal tubule cells by OCTs, the final step of secretion into the urine is mediated by efflux transporters on the apical (brush-border) membrane. For organic cations, the key transporters involved are the Multi-Drug and Toxin Extrusion (MATE) proteins, specifically MATE1 and MATE2-K nih.gov. These transporters function as H+/organic cation antiporters nih.gov.

Strong evidence for the contribution of MATE transporters to pilsicainide elimination comes from clinical drug-drug interaction studies. Cimetidine, a known inhibitor of MATE1 and MATE2-K, has been shown to significantly decrease the renal clearance of pilsicainide nih.govnih.gov. In a study with healthy subjects, co-administration of cimetidine reduced the net renal clearance of pilsicainide by tubular secretion by an average of 38% nih.gov. This inhibition of pilsicainide excretion by a potent MATE inhibitor confirms that MATE transporters play a crucial role in the final, active step of its renal elimination pathway nih.govnih.gov.

Effect of Cimetidine on Pilsicainide Renal Clearance Parameters nih.gov
Pharmacokinetic ParameterChange with Cimetidine Co-administration
Area Under Plasma Concentration-Time Curve (AUC)↑ 33%
Elimination Half-Life↑ 24%
Renal Clearance↓ 28%
Net Renal Clearance by Tubular Secretion↓ 38%

Investigation of P-glycoprotein (P-gp) Mediated Transport of Pilsicainide Hydrochloride Hydrate (B1144303)

extensive literature review did not yield any specific studies investigating the interaction between pilsicainide hydrochloride hydrate and P-glycoprotein (P-gp). While the role of P-gp as an efflux transporter influencing the pharmacokinetics of many drugs is well-established, dedicated research to determine whether pilsicainide is a substrate, inhibitor, or inducer of P-gp appears to be absent from the public domain.

Therefore, there are no detailed research findings or data tables to present regarding the P-glycoprotein-mediated transport of this compound. Further investigation in this area would be necessary to elucidate any potential interactions and their clinical significance.

Synthetic Chemistry and Analog Development of Pilsicainide Hydrochloride Hydrate

Advanced Synthetic Methodologies

The synthesis of pilsicainide (B1217144), with its core pyrrolizidine (B1209537) structure, presents unique challenges and opportunities for chemical innovation. Researchers have explored various routes to optimize yield, purity, and efficiency.

Alternative and more facile synthetic routes for pilsicainide have been developed to improve upon earlier methods. A key intermediate in many of these syntheses is 4-(2-oxopyrrolidin-1-yl)butyric acid. One established pathway to pilsicainide involves the derivatization of this key intermediate.

An alternative and efficient route to this butyric acid intermediate involves a malonic ester synthesis starting from a suitable iodide precursor. This method has been noted for its efficiency and for avoiding some of the hazardous reagents used in other approaches. The synthesis proceeds through several steps, ultimately leading to the formation of the pilsicainide molecule.

A representative synthetic scheme is outlined below:

StepReactant(s)Reagent(s) / ConditionsProduct / Intermediate
1γ-Butyrolactone, 2,6-dimethylaniline-N-(2,6-dimethylphenyl)-4-hydroxybutanamide
2N-(2,6-dimethylphenyl)-4-hydroxybutanamideThionyl chlorideN-(2,6-dimethylphenyl)-4-chlorobutanamide
3N-(2,6-dimethylphenyl)-4-chlorobutanamideSodium hydride1-(2,6-dimethylphenyl)pyrrolidin-2-one
41-(2,6-dimethylphenyl)pyrrolidin-2-oneFurther derivatizationPilsicainide

This table represents a conceptual pathway and is for illustrative purposes.

The pyrrolizidine alkaloid core is a common motif in many natural products, and its synthesis has been a subject of extensive research. llu.eduresearchgate.net Novel synthetic strategies for this scaffold are directly applicable to the development of pilsicainide and its analogs. Modern approaches have focused on achieving high stereoselectivity, a critical factor for pharmacological activity.

One of the most promising novel methods is the enantioselective 1,3-dipolar cycloaddition of azomethine ylides with various olefins. Current time information in Bangalore, IN.nih.govnih.gov This strategy allows for the construction of the functionalized pyrrolizidine scaffold with excellent control over the stereochemistry of the resulting molecule. Current time information in Bangalore, IN.nih.govnih.gov The reaction typically employs a chiral catalyst, often a metal complex with a chiral ligand, to induce asymmetry. nih.gov The resulting cycloadducts can then be further elaborated to yield the desired pyrrolizidine derivatives. nih.gov

Other advanced methods include stereoselective annulation reactions and multi-step sequences starting from chiral pool precursors like L-proline or carbohydrates. cookechem.comresearchgate.netfrontiersin.org These methods provide access to enantiopure pyrrolizidine cores that are essential for building chiral drugs like pilsicainide. frontiersin.org

Design and Characterization of Structural Analogues

The design of structural analogues of pilsicainide is a key strategy for improving its pharmacological properties. This involves modifying the core structure to enhance potency, alter pharmacokinetic parameters, or reduce potential side effects.

A significant development in the analog design of pilsicainide has been the synthesis of its oxymethylene analogue. This was achieved through bioisosteric replacement, a strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties to enhance the desired biological activity. researchgate.net In this case, the amide linkage in pilsicainide was replaced by an oxymethylene bridge (CH2O).

The synthesis of this oxymethylene analogue, 7a-[2-(2,6-Dimethylphenoxy)ethyl]hexahydro-1H-pyrrolizine, has been accomplished through facile synthetic routes. One approach involves a Williamson-type etherification of the mesyl derivative of the corresponding alcohol with 2,6-dimethylphenol. An alternative method utilizes Mitsunobu conditions to condense the alcohol directly with 2,6-dimethylphenol.

The successful synthesis of this analogue demonstrates the utility of bioisosteric strategies in modifying the structure of pilsicainide while retaining its fundamental pharmacophore.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. nih.govresearchgate.net For pilsicainide and its analogues, the primary focus of SAR studies is their sodium channel blocking activity. nih.gov

The oxymethylene analogue of pilsicainide has been a key subject of these investigations. In vitro testing on human skeletal muscle voltage-gated sodium channels revealed that this analogue is a more potent use-dependent blocker than pilsicainide itself. This finding highlights the significant impact of replacing the amide group with an oxymethylene linker on the compound's interaction with the sodium channel.

CompoundStructureRelative Potency (Use-Dependent Block)
PilsicainideAmide Linkage (-CONH-)1x
Oxymethylene AnalogueOxymethylene Linkage (-CH2O-)4x

The SAR for pilsicainide and its analogues is also informed by studies on related local anesthetics like lidocaine. llu.edunih.govnih.gov These studies indicate that factors such as lipid solubility and the pKa of the terminal amine group are critical determinants of both tonic and frequency-dependent sodium channel block. nih.gov For instance, higher lipid solubility is often correlated with increased tonic block, while the rate of recovery from block, which influences frequency-dependent block, is affected by both lipid solubility and pKa. nih.gov These principles suggest that modifications to both the aromatic ring and the pyrrolizidine core of pilsicainide could further modulate its activity.

Preclinical Pharmacological Research Models and Methodologies for Pilsicainide Hydrochloride Hydrate

In Vitro Electrophysiological Investigations

In vitro studies are fundamental to characterizing the direct effects of pilsicainide (B1217144) on cardiac cells and specific ion channels, independent of systemic physiological variables. These methods allow for precise measurement of ionic currents and action potentials at the cellular level.

Application of Patch-Clamp Techniques on Isolated Cardiac Myocytes

The patch-clamp technique is a cornerstone of electrophysiological research, providing a powerful method to study the properties of ion channels in excitable cells like cardiomyocytes. nih.gov This technique allows for the direct measurement of ionic currents flowing through individual channels or across the entire cell membrane. nih.gov For pilsicainide, patch-clamp studies have been performed on single cardiac myocytes isolated from various animal species, including guinea pigs, to characterize its electropharmacological profile. nih.govnih.gov

Research on isolated guinea-pig pulmonary vein and left atrial preparations has utilized this approach to compare the effects of pilsicainide on these different tissues. Findings indicate that pilsicainide decreases conduction velocity and prolongs the effective refractory period (ERP) in both regions, though the magnitude of these effects varies. Specifically, the drug's effect on conduction velocity was more pronounced in the pulmonary vein, while its effect on ERP was greater in the left atrium. This differential action is critical for understanding its mechanisms in suppressing arrhythmias that originate from these areas.

Interactive Table 1: Electrophysiological Effects of Pilsicainide (10 µM) on Isolated Guinea-Pig Myocardium

Parameter Tissue Effect Relative Magnitude
Conduction Velocity Pulmonary Vein Decreased Greater than Left Atrium
Conduction Velocity Left Atrium Decreased Less than Pulmonary Vein
Effective Refractory Period (ERP) Pulmonary Vein Prolonged Less than Left Atrium
Effective Refractory Period (ERP) Left Atrium Prolonged Greater than Pulmonary Vein

Use of Transfected Cell Lines (e.g., tsA201 cells with human NaV1.4 channels) for Ion Channel Studies

To investigate the interaction of pilsicainide with specific ion channel subtypes, researchers employ transfected cell lines. nih.gov These are non-cardiac cell lines, such as human embryonic kidney (HEK293) cells or tsA201 cells, that have been genetically modified to express a particular ion channel of interest. nih.gov This methodology allows for the study of the drug's effect on a specific human channel in a controlled environment, free from the influence of other cardiac currents. nih.gov

Studies have used this model to examine pilsicainide's effects on various human voltage-gated sodium channel subtypes, including the skeletal muscle (hNav1.4), brain (hNav1.1), and cardiac (hNav1.5) isoforms. nih.gov These investigations revealed that pilsicainide exhibits both tonic and use-dependent block, with its effects being comparable to other class I antiarrhythmics like mexiletine (B70256) and flecainide (B1672765) on hNav1.4 channels. nih.gov The use-dependent nature means the block becomes more pronounced at higher heart rates. nih.gov Furthermore, by introducing specific mutations into the channel protein (e.g., F1586C and Y1593C in domain IV), researchers have identified key amino acid residues within the channel pore that are critical for pilsicainide's blocking action. nih.gov

Interactive Table 2: Pilsicainide Blockade Characteristics on Transfected Human Sodium Channels

Channel Subtype Key Finding Mechanism Implication
hNav1.4, hNav1.1, hNav1.5 Similar blocking effects across subtypes. nih.gov Broad sodium channel blocking activity.
hNav1.4 Exhibits tonic and use-dependent block. nih.gov Efficacy increases with heart rate.
F1586C & Y1593C mutants Use-dependent effects were abolished. nih.gov Identifies critical residues for drug binding and local anesthetic action.
Wild-Type Channels High affinity for open channels, low affinity for closed/inactivated channels. nih.gov Drug requires channel opening to access its high-affinity binding site.

Whole-Cell Clamp Studies for Current Blockade Characterization

The whole-cell patch-clamp configuration is a specific application of the patch-clamp technique used to measure the sum of ionic currents across the entire membrane of a single cell. nih.gov This method is essential for characterizing how a drug affects the total inward or outward flow of specific ions, such as the sodium current (INa) that is the primary target of pilsicainide. nih.gov

In studies using single ventricular myocytes from guinea pigs, the whole-cell clamp technique demonstrated that extracellularly applied pilsicainide inhibits the peak sodium current in both a concentration-dependent and a rate-dependent manner. nih.gov The onset of the block was faster at higher drug concentrations but was largely independent of the stimulation frequency. nih.gov Interestingly, when pilsicainide was applied from inside the cell (intracellularly), it produced a similar rate-dependent block, suggesting that the drug, regardless of its application route, interacts with a common binding site on the sodium channel. nih.gov The time constant for the recovery from inactivation remained relatively stable across different concentrations. nih.gov

In Vivo Animal Models for Electrophysiological Assessment

In vivo animal models are indispensable for evaluating the antiarrhythmic effects of pilsicainide in a complex, integrated physiological system. These models help bridge the gap between cellular-level data and potential clinical outcomes.

Utilization of Conscious Canine Models for Antiarrhythmic Effects

Canine models have been extensively used to assess the efficacy of antiarrhythmic drugs due to the similarity of their cardiac electrophysiology to that of humans. nih.govnih.gov One common model involves inducing ventricular arrhythmias by coronary artery ligation, which simulates the conditions of a myocardial infarction. nih.gov In this model, pilsicainide has been shown to dose-dependently decrease the occurrence of ventricular arrhythmias. nih.gov

Another significant canine model is the rapid atrial stimulation model, which induces atrial electrical remodeling and increases susceptibility to atrial fibrillation (AF). nih.gov In this model, pilsicainide demonstrated its ability to suppress the shortening of the atrial effective refractory period (AERP) at multiple sites within the atria, including the right atrial appendage (RAA) and left atrium (LA). nih.gov It also attenuated the increase in AERP dispersion and reduced the inducibility of AF. nih.gov These findings suggest that pilsicainide can counteract the pathological changes that promote and sustain AF. nih.gov

Interactive Table 3: Effects of Pilsicainide in a Canine Rapid Atrial Stimulation Model

Parameter Observation in Control Group Effect of Pilsicainide
Atrial Effective Refractory Period (AERP) Significantly shortened by rapid pacing. nih.gov Suppressed the shortening of AERP at all atrial sites. nih.gov
AERP Dispersion (AERPd) Increased during the pacing phase. nih.gov Attenuated the pacing-induced increase in AERPd. nih.gov
Atrial Fibrillation (AF) Inducibility Highest at the left atrial site. nih.gov Lowered AF inducibility at all atrial sites compared to control. nih.gov
Ventricular Heart Rate High during rapid atrial pacing. Significantly lower than control due to intra-atrial conduction block. nih.gov

Methodological Considerations in Animal Model Calibration and Validation

The utility of any animal model depends on its proper calibration and validation to ensure that the results are reliable and translatable. nih.govuky.edu This involves a set of rigorous methodological considerations.

First, the model must be capable of reproducing key features of human cardiac electrophysiology and arrhythmia. plos.org For instance, the selection of an animal species, like the rabbit or dog, is often based on similarities in action potential morphology and ion channel function to humans. nih.gov The method for inducing arrhythmia, such as coronary ligation or programmed electrical stimulation (PES), must create a proarrhythmogenic substrate that is relevant to a clinical condition. nih.govuky.edu

Second, the model requires careful calibration. This involves defining the range of physiological parameters and ensuring the model's baseline electrophysiological properties are consistent with established experimental data. nih.gov For example, a model's response to a known ion channel blocker can be used to calibrate its sensitivity. nih.gov The ToR-ORd model, a human ventricular myocyte model, was calibrated to show resting membrane potential depolarization when the inward rectifier potassium current (IK1) was blocked, matching experimental evidence. nih.gov

Finally, validation is crucial to confirm the model's predictive power. nih.gov This is achieved by testing the model against a separate set of experimental data that was not used during its development or calibration. plos.orgnih.gov A validated model should accurately predict the effects of different heart rates, disease states, and drug actions. nih.gov The process of separating calibration from validation ensures that the model is not merely descriptive of the data it was built on but has genuine predictive capabilities for assessing novel compounds like pilsicainide. nih.gov

Future Directions in Pilsicainide Hydrochloride Hydrate Research

Elucidation of Further Molecular Determinants for Pharmacological Action

While it is established that pilsicainide (B1217144) hydrochloride hydrate (B1144303) primarily acts as a pure sodium channel blocker with slow recovery kinetics, future research will delve deeper into the specific molecular interactions that govern its pharmacological effects. nih.govnih.gov A key area of investigation will be the precise binding site of pilsicainide on the cardiac sodium channel (Nav1.5). Understanding the amino acid residues that are critical for its binding and inhibitory action will provide a more detailed picture of its mechanism.

Furthermore, research will aim to clarify the molecular basis for its differential effects on various cardiac tissues. For instance, pilsicainide has been shown to have a more pronounced effect on the pulmonary vein (PV) and the PV-left atrium (LA) junction compared to other atrial tissues. nih.govnih.gov Elucidating the molecular determinants for this tissue-specific action, which may involve variations in sodium channel subunit composition or the presence of accessory proteins, is a critical next step.

Studies have indicated that pilsicainide's effect on the atrial effective refractory period (ERP) is a significant contributor to its antiarrhythmic properties. nih.govwikipedia.org Future investigations will likely focus on the downstream signaling pathways that are modulated by pilsicainide's interaction with the sodium channel, leading to this prolongation of the ERP. This could involve exploring potential indirect effects on other ion channels or intracellular calcium handling, even though direct significant effects on calcium and various potassium channels at therapeutic concentrations have not been observed. nih.gov

A comparative analysis with other Class Ic antiarrhythmic agents that exhibit different clinical profiles despite similar primary mechanisms will also be a valuable avenue of research. For example, unlike flecainide (B1672765) and propafenone, which can prolong the atrial action potential duration, pilsicainide does not have this effect at therapeutic concentrations. nih.gov Identifying the structural and molecular features of pilsicainide that account for these differences will be crucial for a comprehensive understanding of its pharmacological profile.

Rational Design and Investigation of Novel Analogues with Enhanced Selectivity

Building upon a deeper understanding of pilsicainide's molecular interactions, future research will focus on the rational design and synthesis of novel analogues with improved properties. The primary goal will be to enhance selectivity for the cardiac sodium channel isoform (Nav1.5) over other sodium channel subtypes found in neuronal and skeletal muscle tissues. This enhanced selectivity could potentially reduce the risk of non-cardiac side effects.

Structure-based drug design (SBDD) will be a key strategy, utilizing the three-dimensional structure of the target protein to guide the design of new molecules. nih.govbioscipublisher.com By identifying specific regions within the pilsicainide molecule that can be modified to optimize interactions with the binding pocket of Nav1.5, researchers can create analogues with higher affinity and specificity. This approach is analogous to high-throughput screening where both target and ligand structures are critical for the design process. bioscipublisher.com

Another important aspect will be to investigate analogues with modified pharmacokinetic profiles. This could involve designing compounds with altered metabolic stability or different routes of elimination to optimize dosing regimens and improve patient compliance. For example, developing a long-acting formulation could reduce the frequency of administration.

Furthermore, the design of novel analogues could explore the introduction of specific chemical moieties to confer additional beneficial properties. For instance, incorporating features that provide antioxidant or anti-inflammatory effects within the same molecule could offer a multi-pronged therapeutic approach to managing atrial fibrillation. The exploration of different chemical scaffolds, such as the quinazolin-4(3H)-one scaffold used in the design of other selective inhibitors, could also lead to the discovery of novel pilsicainide analogues with unique pharmacological profiles. rsc.org

Development of Advanced In Vitro and In Vivo Predictive Models

To accelerate the development and evaluation of pilsicainide and its novel analogues, there is a growing need for more sophisticated and predictive preclinical models. Traditional in vitro models, such as two-dimensional cell cultures, and in vivo animal models often have limitations in fully replicating human cardiac physiology and pathophysiology. lek.comyoutube.com

Future research will focus on the development and utilization of advanced in vitro models, such as human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). These cells can be cultured to form three-dimensional cardiac tissues or "organ-on-a-chip" models that more closely mimic the electrophysiological and mechanical properties of the human heart. nih.gov These advanced models offer the potential for higher throughput screening of new compounds and a more accurate prediction of their efficacy and potential cardiotoxicity in humans.

In the realm of in vivo studies, the development of more refined animal models of atrial fibrillation will be crucial. This includes models that better recapitulate the specific mechanisms of arrhythmia initiation and maintenance observed in patients. For example, creating animal models with specific genetic mutations known to be associated with atrial fibrillation in humans could provide a more relevant platform for testing the efficacy of pilsicainide and its analogues.

Furthermore, there is a need for improved in vitro-in vivo correlation (IVIVC) models. nih.gov These models aim to establish a quantitative relationship between the in vitro properties of a drug (e.g., its dissolution rate and permeability) and its in vivo pharmacokinetic performance. Developing robust IVIVC models for pilsicainide and its analogues will facilitate the optimization of drug formulations and predict their in vivo behavior more accurately, potentially reducing the need for extensive animal testing. nih.gov

The integration of data from these advanced in vitro and in vivo models will provide a more comprehensive and predictive preclinical data package, ultimately leading to more informed decision-making in the drug development process.

Integration of Computational Chemistry and Structural Biology Approaches

The synergy between computational chemistry and structural biology will be instrumental in advancing future research on pilsicainide hydrochloride hydrate. These in silico approaches offer powerful tools to investigate drug-target interactions at an atomic level, guide the design of novel compounds, and predict their pharmacological properties. bioscipublisher.comucsf.edu

Computational methods, such as molecular docking and molecular dynamics simulations, will be employed to model the binding of pilsicainide and its analogues to the Nav1.5 sodium channel. researchgate.net These simulations can provide detailed insights into the binding poses, interaction energies, and the dynamic behavior of the drug-receptor complex, helping to explain the molecular basis of its inhibitory action. ucsf.edu This information is invaluable for the rational design of new molecules with enhanced affinity and selectivity. researchgate.net

Quantitative structure-activity relationship (QSAR) modeling will also be a key computational tool. nih.gov By establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can be used to predict the potency of newly designed analogues before they are synthesized, thereby prioritizing the most promising candidates for experimental testing.

Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy, will be essential for determining the high-resolution three-dimensional structure of the Nav1.5 channel, both alone and in complex with pilsicainide or its analogues. nih.gov These experimentally determined structures provide the ultimate template for structure-based drug design and validate the predictions made by computational models. researchgate.net

The integration of these computational and structural approaches will create a powerful iterative cycle of drug discovery. Computational models will guide the design of new compounds, which will then be synthesized and tested experimentally. The experimental data will, in turn, be used to refine and improve the computational models, leading to a more efficient and targeted drug discovery process. This integrated approach has the potential to significantly accelerate the development of the next generation of antiarrhythmic agents based on the pilsicainide scaffold. nih.gov

Q & A

Q. What analytical methods are recommended for confirming the identity and purity of pilsicainide hydrochloride hydrate in experimental settings?

Answer: this compound can be identified and quantified using a combination of spectroscopic and titration methods:

  • UV-Vis Spectrophotometry : Dissolve the compound in 0.1 mol/L hydrochloric acid (1:2000 dilution) and compare its absorption spectrum to a reference spectrum. Peaks should align in wavelength and intensity .
  • Infrared Spectroscopy (IR) : Use the potassium chloride disk method to compare the IR spectrum against a reference standard .
  • Chloride Ion Test : A 1% aqueous solution responds to qualitative tests for chloride ions (e.g., silver nitrate reaction) .
  • Purity Assay : Non-aqueous titration with 0.1 mol/L perchloric acid in acetic acid and acetic anhydride. Each mL of titrant corresponds to 31.79 mg of this compound (C₁₇H₂₄N₂O·HCl·½H₂O) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Answer:

  • Solubility : Freely soluble in water, methanol, ethanol (99.5%), and 0.1 mol/L hydrochloric acid. Very soluble in glacial acetic acid .
  • Stability : Store in tight containers to prevent hydration/dehydration. The compound maintains structural integrity at room temperature but should be protected from humidity and light .

Advanced Research Questions

Q. How can this compound be utilized to assess conduction abnormalities in early repolarization syndrome (ERS) patients?

Answer: In ERS research, pilsicainide’s sodium channel-blocking properties (Class Ic antiarrhythmic) are used to unmask latent conduction abnormalities:

  • Experimental Design : Administer pilsicainide during electrophysiological studies to provoke ST-segment elevation or J-wave widening, which correlate with ventricular fibrillation (VF) risk .
  • Key ECG Markers : Monitor QRS duration, fragmented QRS (fQRS), T/R voltage ratio, and late potentials via signal-averaged ECG. Patients with multiple risk markers (e.g., QRS > 120 ms, fQRS, high T/R ratio) show higher VF incidence .
  • Methodological Note : Use a dose of 1 mg/kg IV under controlled settings to avoid excessive QT prolongation .

Q. What methodological considerations are critical for quantifying this compound in dissolution testing of oral formulations?

Answer:

  • Chromatographic Conditions : Use HPLC with a C18 column (4.6 × 15 cm, 5 µm particle size) and UV detection at 210 nm. The mobile phase typically combines phosphate buffer (pH 3.0) and acetonitrile .
  • Internal Standard : Lidocaine in 0.5 mol/L HCl is added to improve precision. Calibrate using standard solutions of 28 mg/100 mL pilsicainide .
  • Acceptance Criteria : System suitability requires ≥4,000 theoretical plates, symmetry factor ≤1.5, and ≤1.0% RSD for peak area reproducibility .

Q. How can absolute oral bioavailability of this compound be estimated without intravenous pharmacokinetic data?

Answer: A novel approach combines oral clearance (CL/F) and renal excretion

  • Renal Clearance (CLᵣ) : Collect urine samples over 24 hours post-administration. CLᵣ = (Urinary excretion rate) / Plasma concentration.
  • Bioavailability (F) : Estimate using F = 1 – (CL/F / CLᵣ), assuming negligible non-renal metabolism. Validate with population pharmacokinetic models to account for inter-individual variability .

Methodological Challenges

Q. How should researchers address discrepancies in purity assays between non-aqueous titration and HPLC methods?

Answer:

  • Root-Cause Analysis : Check for interference from degradation products (e.g., hydrolyzed derivatives) in titration, which may overestimate purity. HPLC with peak purity analysis (e.g., photodiode array detection) provides higher specificity .
  • Calibration : Use certified reference standards for both methods. For titration, ensure anhydrous conditions to prevent water interference .

Q. What experimental protocols are recommended for evaluating pilsicainide’s proarrhythmic potential in preclinical models?

Answer:

  • In Vivo Models : Use Langendorff-perfused hearts or conscious telemetry-instrumented animals. Monitor QT interval, action potential duration (APD), and incidence of polymorphic ventricular tachycardia (e.g., torsades de pointes) .
  • Concentration-Response : Administer escalating doses (0.1–1.0 mg/kg IV) to establish the therapeutic index. Combine with hypokalemia or rapid pacing to simulate high-risk conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pilsicainide hydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pilsicainide hydrochloride hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.